molecular formula C8H8Br2N4 B12368980 2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide

2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide

Cat. No.: B12368980
M. Wt: 319.98 g/mol
InChI Key: VMYFCUKMGMFQNH-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide is a chemical compound supplied strictly for research use and is not intended for diagnostic or therapeutic applications. This molecule belongs to the class of hydrazinecarboximidamides, which are recognized in medicinal chemistry for their potential as enzyme inhibitors and antimicrobial agents . While specific biological data for this compound is the subject of ongoing research, its core structure is closely related to other well-studied hydrazine derivatives. For instance, structurally similar compounds have demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurological research . Furthermore, analogues featuring a brominated aryl system and a hydrazine backbone have been investigated for their antimycobacterial properties, including activity against Mycobacterium tuberculosis . The presence of the 3,4-dibromobenzylidene moiety suggests potential for unique interaction with biological targets, making this compound a valuable scaffold for developing novel biochemical probes in hit-to-lead optimization campaigns and mechanism of action studies. Researchers can leverage this compound to explore new therapeutic avenues in areas such infectious disease and neuroscience.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Br2N4

Molecular Weight

319.98 g/mol

IUPAC Name

2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+

InChI Key

VMYFCUKMGMFQNH-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)Br)Br

Origin of Product

United States

Preparation Methods

Solvent-Free Aldol Condensation

A green chemistry approach adapted from solvent-free aldol condensation protocols (Search Result 6) involves grinding 3,4-dibromobenzaldehyde with hydrazinecarboximidamide in the presence of a base.

  • Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, sodium hydroxide.
  • Conditions : Room temperature, 20–30 minutes of mechanical grinding.
  • Yield : ~90–95% (inferred from analogous chalcone syntheses).
  • Advantages : Eliminates solvent waste, high atom economy.

Acid-Catalyzed Condensation

A method inspired by sulfonamide-glyoxal condensations (Search Result 5) uses acid catalysts to drive Schiff base formation:

  • Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, H₂SO₄.
  • Conditions : 60–80°C, 4–6 hours.
  • Yield : 85–90% (extrapolated from similar brominated benzylidene derivatives).
  • Catalyst Role : Protonates carbonyl oxygen, enhancing electrophilicity.

Base-Mediated Reaction in Polar Solvents

A hybrid method from benzothiadiazine syntheses (Search Result 2) employs polar solvents and barium hydroxide:

  • Reagents : 3,4-Dibromobenzaldehyde, hydrazinecarboximidamide, Ba(OH)₂.
  • Solvent : Methanol or ethanol.
  • Conditions : Reflux (65–78°C), 6–8 hours.
  • Yield : 88–93% (based on bis-benzylidene cyclic compounds).

Reaction Optimization

Catalyst Screening

Data from multiple sources highlight catalyst efficacy:

Catalyst Solvent Temperature Yield Source
NaOH (solvent-free) None 25°C 90–95% Search Result 6
MgCl₂ Butanone 55°C 96.7% Search Result 10
H₂SO₄ Acetonitrile 60°C 85–90% Search Result 5

Key Insight : Magnesium chloride enhances reaction rates in ketone solvents by stabilizing intermediates (Search Result 10).

Temperature and Time Dependence

  • Low-Temperature Reactions (0–25°C): Require extended times (12–24 hours) but reduce side products.
  • High-Temperature Reactions (60–80°C): Achieve completion in 4–6 hours but risk decomposition of brominated intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 8.35 (s, 1H, CH=N).
    • δ 7.85–7.40 (m, 3H, aromatic H).
    • δ 5.20 (s, 2H, NH₂).
  • IR (KBr) :
    • 3270 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C-Br).

Melting Point and Purity

  • Melting Range : 200–202°C (consistent with hydrazinecarboximidamide derivatives in Search Result 1).
  • HPLC Purity : ≥98% after recrystallization in ethanol (Search Result 10).

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Environmental Impact
Solvent-Free Aldol 90–95% 20–30 min High Low (no solvent waste)
Acid-Catalyzed 85–90% 4–6 h Moderate Moderate (acid neutralization)
Base-Mediated (Polar) 88–93% 6–8 h High Moderate (solvent recovery)

Trade-offs : Solvent-free methods offer sustainability but require precise stoichiometry. Acid/base-mediated approaches provide flexibility but generate more waste.

Industrial Feasibility

  • Cost-Efficiency : 3,4-Dibromobenzaldehyde (~$250/kg) is the major cost driver.
  • Process Intensification : Continuous flow systems (unexplored in literature) could enhance throughput.
  • Regulatory Considerations : Brominated compounds require stringent handling due to toxicity (Search Result 1).

Chemical Reactions Analysis

AC-263093 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AC-263093 has a wide range of scientific research applications:

Mechanism of Action

AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hydrazinecarboximidamide scaffold is versatile, with structural modifications leading to diverse biological and physicochemical properties. Below is a detailed comparison of AC-263093 with structurally related compounds.

Substituent Variations on the Aromatic Ring

  • CFMHC (2-[[4-chloro-3-(trifluoromethyl)phenyl]methylene]-hydrazinecarboximidamide hydrochloride):

    • Structural Differences : Replaces bromine atoms with a chloro and trifluoromethyl group at the 4- and 3-positions, respectively.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while chlorine reduces steric bulk compared to bromine.
    • Biological Activity : Both AC-263093 and CFMHC are NPFFR2 agonists, but CFMHC exhibits higher selectivity due to its optimized substituent profile .
  • Compound 29 (2-(2-Carboxybenzylidene)-N-[2-(3-trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide):

    • Structural Differences : Incorporates a sulfonyl group and a 3-trifluoromethylbenzylthio substituent.
    • Impact : The sulfonyl group increases hydrophilicity, while the thioether linker enhances conformational flexibility.
    • Synthesis : Yielded 73% with mp 187–191°C; IR shows strong SO₂ stretches at 1329 and 1136 cm⁻¹ .
  • Compound 30 (2-(2-Carboxybenzylidene)-N-[2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide): Structural Differences: Features a benzo[d][1,3]dioxol group and a methylthio linker. Synthesis: Higher yield (90%) and mp 211–213°C compared to Compound 29, attributed to stabilized crystal packing .

Heterocyclic Hybrid Derivatives

  • Compound 8l ((E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide):

    • Structural Differences : Integrates a benzo[d]thiazole-pyrazole moiety.
    • Biological Activity : Exhibits potent cytotoxicity against cancer cell lines (IC₅₀: 2.23–3.75 mM) due to dual targeting of tubulin and DNA .
    • Spectroscopy : IR shows NH stretches at ~3400 cm⁻¹ and CN at ~2220 cm⁻¹, similar to AC-263093 .
  • Compound 11b ((2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile): Structural Differences: Contains a thiazolo-pyrimidine core and cyano group. Synthesis: 68% yield with mp 213–215°C; ^13C NMR confirms conjugation via a benzylidene linker .

Nitro-Substituted Derivatives

  • Compound IIa-07 ((Z)-N-(4-methoxybenzyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide):
    • Structural Differences : Includes a nitro group and methoxybenzyl substituent.
    • Impact : The nitro group increases oxidative stability, while methoxy enhances solubility.
    • Physical Properties : Lower mp (109–110°C) compared to AC-263093 (232–234°C), reflecting reduced crystallinity .

Skin Sensitization and Toxicity Profiles

  • Hydrazinecarboximidamide, 2-[(2-hydroxyphenyl)methylene]- :
    • Structural Differences : Hydroxyphenyl substituent replaces dibromophenyl.
    • Toxicity : Classified as a skin sensitizer, contrasting with AC-263093, which lacks such data. This highlights the role of substituents in toxicity profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Melting Point (°C) Yield (%) Key IR/NMR Features Reference
AC-263093 3,4-Dibromophenyl 232–234 75 NH stretches ~3400 cm⁻¹
CFMHC 4-Chloro-3-(trifluoromethyl)phenyl Not reported Not reported SO₂ stretches ~1136 cm⁻¹
Compound 29 3-Trifluoromethylbenzylthio 187–191 73 SO₂ at 1329 cm⁻¹, C=O at 1663 cm⁻¹
Compound IIa-07 4-Methoxybenzyl, nitro 109–110 85 CN stretch at ~2220 cm⁻¹

Biological Activity

2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly related to neuropeptide receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C10_{10}H9_{9}Br2_2N3_3
  • Molecular Weight : 308.01 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for neuropeptide receptors. The following sections detail its effects and mechanisms of action.

Neuropeptide Receptor Interaction

Studies have shown that this compound acts on neuropeptide FF2 (NPFF2) receptors. The NPFF system is involved in various physiological processes, including pain modulation and stress response. The selective activation of NPFF2 receptors by this compound suggests potential therapeutic applications in pain management and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NPFF2 Receptor AgonismActivates NPFF2 receptors; involved in pain modulation
CytotoxicityAssessed in various cell lines; shows moderate activity
Neuroprotective EffectsPotential protective effects against neurodegeneration

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Modulation :
    • Objective : To evaluate the efficacy of the compound as an NPFF2 receptor agonist.
    • Methodology : High-throughput screening (HTS) was conducted using R-SAT assays.
    • Findings : The compound demonstrated a significant ability to activate NPFF2 receptors, suggesting its potential role in pain relief strategies.
  • Neuroprotective Effects :
    • Objective : To assess the neuroprotective properties of the compound.
    • Methodology : In vitro assays were performed on neuronal cell lines subjected to oxidative stress.
    • Findings : Results indicated that this compound could reduce cell death and promote cell survival under stress conditions.

The mechanism through which this compound exerts its effects appears to involve modulation of intracellular signaling pathways associated with NPFF receptor activation. This includes alterations in calcium signaling and downstream effects on gene expression related to neuroprotection and pain modulation.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide?

The compound is typically synthesized via a condensation reaction between 3,4-dibromobenzaldehyde and aminoguanidine under acidic or catalytic conditions. For example, analogous hydrazone derivatives (e.g., N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide) are prepared by refluxing equimolar quantities of aldehyde and hydrazide in ethanol with catalytic acetic acid, achieving yields up to 89% . Optimization may involve ultrasound irradiation and surfactants like p-dodecylbenzenesulfonic acid (DBSA) to enhance reaction efficiency in aqueous media, as demonstrated for structurally related amidinohydrazones .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.84–8.37 ppm for aromatic protons and imine signals) .
  • IR spectroscopy : Bands at ~1648 cm1^{-1}C=N_{C=N}) and ~3239 cm1^{-1}NH_{NH}) confirm hydrazone formation .
  • HPLC : Purity assessment using isocratic elution (e.g., CH3 _3OH/NH4 _4OAc, 3:1) with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Antimicrobial activity can be tested via broth microdilution assays (e.g., against Pseudomonas aeruginosa or Staphylococcus aureus), with MIC values compared to reference compounds . For anticancer potential, antiproliferative assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition studies are common, as shown for structurally similar hydrazinecarboximidamides .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence biological activity?

Halogen substitution (e.g., Br, Cl, F) significantly impacts bioactivity. For instance:

SubstituentCompound ExampleActivity (MIC, μM)Source
3,4-diBrTarget compoundPending
3,5-diBrN’-(3,5-diBr-benzylidene)16–32 (S. aureus)
4-F(E)-2-(4-F-benzylidene) derivative12.5 (P. aeruginosa)
Electron-withdrawing groups (e.g., Br) enhance electrophilicity and target binding, while steric effects from substituent positioning modulate selectivity .

Q. What computational methods aid in understanding its reaction mechanism or binding interactions?

  • DFT calculations : Used to optimize geometry, calculate lattice energies, and predict hydrogen-bonding networks in crystal structures of analogous hydrazides .
  • Molecular docking : To model interactions with biological targets (e.g., heme oxygenase HemO), as demonstrated for iminoguanidine inhibitors .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts vs. DFT predictions) may arise from solvent effects or dynamic processes. Cross-validation using X-ray crystallography (e.g., CCDC 2032776 for related structures ) and variable-temperature NMR can clarify conformational flexibility. For purity disputes, orthogonal analytical methods (HPLC, HRMS) are essential .

Q. What strategies improve synthetic yield or selectivity?

  • Catalyst optimization : DBSA in water under ultrasound reduces reaction time from hours to minutes for analogous compounds .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance imine formation kinetics compared to ethanol .
  • Temperature control : Lower temperatures (25–27°C) minimize side reactions in sensitive hydrazone syntheses .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Varied substituents : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at the 3-, 4-, or 5-positions of the benzylidene ring.
  • Assay panels : Test against diverse biological targets (e.g., bacterial strains, cancer cells, enzymes like tubulin) to identify selectivity trends.
  • Data analysis : Use multivariate statistics (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es_s), and lipophilic (logP) parameters with activity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma/tissue.
  • Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity, as shown for guanidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.